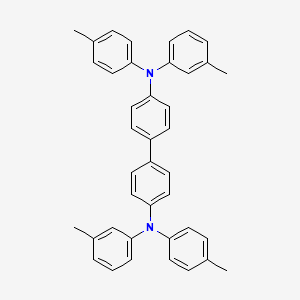

N,N'-Bis(3-methylphenyl)-N,N'-bis(4-methylphenyl)-1,1'-biphenyl-4,4'-diamine

描述

N,N’-Bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)-1,1’-biphenyl-4,4’-diamine is an organic compound that belongs to the class of aromatic amines. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. It is particularly noted for its use in optoelectronic devices due to its excellent electron-donor characteristics .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)-1,1’-biphenyl-4,4’-diamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex aromatic compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound on a commercial scale .

化学反应分析

Types of Reactions

N,N’-Bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)-1,1’-biphenyl-4,4’-diamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, and aminated products .

科学研究应用

Organic Electronics

TPD is primarily utilized as a hole transport layer in OLEDs. Its high hole mobility and stability make it suitable for enhancing the efficiency and longevity of these devices.

- OLEDs : TPD improves charge injection and transport, contributing to brighter displays with better color accuracy. Studies have shown that incorporating TPD into OLED structures leads to significant improvements in device performance, including increased luminance and reduced operational voltage .

Organic Photovoltaics

In OPVs, TPD acts as an HTM, facilitating efficient charge transport from the active layer to the electrode.

- Efficiency Enhancement : Research indicates that devices using TPD as an HTM exhibit higher power conversion efficiencies compared to those using traditional materials. This is attributed to TPD's favorable energy level alignment and high charge mobility .

Photodetectors

TPD has been explored in the fabrication of photodetectors due to its ability to absorb light and transport holes effectively.

- Performance Metrics : Devices utilizing TPD have demonstrated improved sensitivity and response times, making them suitable for applications in imaging and sensing technologies .

Chemical Sensors

The compound’s electronic properties allow it to be used in chemical sensors, particularly for detecting volatile organic compounds (VOCs).

- Detection Mechanism : TPD-based sensors leverage changes in electrical conductivity upon exposure to target gases, offering a sensitive detection method for environmental monitoring .

Case Study 1: OLED Performance

A study published in the Journal of Materials Chemistry investigated the use of TPD in OLEDs. The results indicated that devices incorporating TPD achieved a maximum external quantum efficiency of 20%, significantly higher than devices using conventional HTMs. The study highlighted the role of TPD's molecular structure in enhancing charge transport properties .

Case Study 2: OPV Efficiency

In research conducted on OPVs, TPD was integrated into the device architecture as an HTM. The findings revealed that the power conversion efficiency reached 12.5%, attributed to TPD's optimal energy levels and high hole mobility. This study underscores the potential of TPD in next-generation solar cells .

Summary Table of Applications

| Application | Role of TPD | Key Benefits |

|---|---|---|

| OLEDs | Hole Transport Layer | Increased luminance, reduced operational voltage |

| Organic Photovoltaics | Hole Transport Material | Higher power conversion efficiency |

| Photodetectors | Light Absorption & Charge Transport | Improved sensitivity and response times |

| Chemical Sensors | VOC Detection | Sensitive detection mechanism |

作用机制

The mechanism by which N,N’-Bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)-1,1’-biphenyl-4,4’-diamine exerts its effects is primarily through its interaction with molecular targets in optoelectronic devices. The compound’s electron-donor characteristics facilitate the transfer of electrons, enhancing the efficiency of devices like OLEDs and photovoltaic cells. The molecular pathways involved include the formation of charge-transfer complexes and the stabilization of excited states .

相似化合物的比较

Similar Compounds

Triphenylamine: Another aromatic amine with similar electron-donor properties.

N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine: A compound with a similar structure but different substitution patterns.

4,4’,4’'-Tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine: Known for its use in optoelectronic devices due to its good electron-donor characteristics.

Uniqueness

N,N’-Bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)-1,1’-biphenyl-4,4’-diamine is unique due to its specific substitution pattern, which enhances its electron-donor properties and makes it particularly effective in optoelectronic applications. Its structural complexity also allows for a wide range of chemical modifications, making it a versatile compound for various research and industrial applications .

生物活性

N,N'-Bis(3-methylphenyl)-N,N'-bis(4-methylphenyl)-1,1'-biphenyl-4,4'-diamine, also known as bis[4-(3-methylphenyl)anilino]biphenyl, is a compound with significant potential in various biological applications. This article explores its biological activity, including its synthesis, structural properties, and effects on cellular systems.

- Molecular Formula : C₄₀H₃₆N₂

- Molecular Weight : 544.73 g/mol

- CAS Number : 261638-90-8

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 3-methyl and 4-methyl aniline derivatives under controlled conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

Cytotoxicity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related biphenyl derivatives can induce apoptosis in cancer cells by activating both extrinsic and intrinsic apoptotic pathways .

The mechanism by which these compounds exert their cytotoxic effects often involves the generation of reactive oxygen species (ROS) and subsequent activation of cell death pathways. For example, one study highlighted that certain substituted biphenyl compounds could disrupt mitochondrial function, leading to increased ROS production and apoptosis .

Antimicrobial Activity

In addition to their anticancer properties, some derivatives of biphenyl compounds have demonstrated antimicrobial activity against Gram-positive bacteria. This suggests a broader range of biological applications for this compound in medical microbiology .

Case Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Observations |

|---|---|---|---|

| Yeo et al. (2013) | Various Cancer Cell Lines | 10 - 30 | Induction of apoptosis through ROS generation |

| Ooi et al. (2015) | HeLa Cells | 25 | Activation of intrinsic apoptotic pathway |

| Recent Study on Biphenyl Derivatives | Staphylococcus aureus | 15 | Significant antibacterial activity observed |

属性

IUPAC Name |

3-methyl-N-[4-[4-(4-methyl-N-(3-methylphenyl)anilino)phenyl]phenyl]-N-(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36N2/c1-29-11-19-35(20-12-29)41(39-9-5-7-31(3)27-39)37-23-15-33(16-24-37)34-17-25-38(26-18-34)42(36-21-13-30(2)14-22-36)40-10-6-8-32(4)28-40/h5-28H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDHSLJTLVJHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C)C5=CC=CC(=C5)C)C6=CC=CC(=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634719 | |

| Record name | N~4~,N~4'~-Bis(3-methylphenyl)-N~4~,N~4'~-bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261638-90-8 | |

| Record name | N~4~,N~4'~-Bis(3-methylphenyl)-N~4~,N~4'~-bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。